molecular formula C12H7BrO4 B11835541 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- CAS No. 77197-58-1

1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo-

Cat. No.: B11835541
CAS No.: 77197-58-1
M. Wt: 295.08 g/mol
InChI Key: LHTYSNKGPWRIPK-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom and an acetyloxy group attached to the naphthalenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- typically involves the bromination of 1,4-naphthoquinone followed by acetylation. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting 2-bromo-1,4-naphthoquinone is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to naphthohydroquinone.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkoxides (RO⁻) are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of naphthoquinone.

    Reduction: Naphthohydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial, antioxidant, and cytotoxic properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The bromine atom and acetyloxy group enhance the compound’s reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- can be compared with other naphthoquinone derivatives such as:

    1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.

    2-Methyl-1,4-naphthoquinone:

    2-Acetyl-1,4-naphthoquinone: Similar in structure but with an acetyl group instead of a bromine atom.

The uniqueness of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

77197-58-1

Molecular Formula

C12H7BrO4

Molecular Weight

295.08 g/mol

IUPAC Name

(7-bromo-5,8-dioxonaphthalen-1-yl) acetate

InChI

InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-9(15)5-8(13)12(16)11(7)10/h2-5H,1H3

InChI Key

LHTYSNKGPWRIPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)Br

Origin of Product

United States

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